

# Solubility profile of Cefotiam dihydrochloride hydrate in various laboratory solvents

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## Compound of Interest

Compound Name: Cefotiam dihydrochloride hydrate

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## Solubility Profile of Cefotiam Dihydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of **Cefotiam dihydrochloride hydrate** in a range of common laboratory solvents. The information contained herein is intended to support research, development, and formulation activities involving this second-generation cephalosporin antibiotic.

### Executive Summary

**Cefotiam dihydrochloride hydrate**, a potent antibiotic, exhibits high solubility in aqueous solutions and polar aprotic solvents like dimethyl sulfoxide (DMSO). Its solubility in alcohols such as methanol and ethanol is more limited. This document presents available quantitative and qualitative solubility data, outlines standard experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Understanding the solubility characteristics of **Cefotiam dihydrochloride hydrate** is critical for its effective formulation and application in both research and clinical settings.

### Solubility Data

The solubility of **Cefotiam dihydrochloride hydrate** has been evaluated in several laboratory solvents. The available data, collated from various sources, are summarized in the table below.

It is important to note that solubility can be influenced by factors such as temperature, pH, and the polymorphic form of the compound. The data presented here should be considered as a guideline, and it is recommended to perform specific solubility studies as required for your application.

Solvent	Chemical Formula	Solubility	Remarks
Water	H <sub>2</sub> O	Freely soluble; >1 mg/mL (at pH 4.5)[1]; >5 mg/mL; 33.33 mg/mL[2]; ≥22 M	High solubility is observed in aqueous media. The wide range of reported values may be attributed to different experimental conditions (e.g., pH, temperature).
Dimethyl Sulfoxide (DMSO)	(CH <sub>3</sub> ) <sub>2</sub> SO	≥50 mg/mL; 100 mg/mL[3]	Exhibits high solubility in this polar aprotic solvent.
Methanol	CH <sub>3</sub> OH	Soluble[1]	Qualitative data indicates solubility, but specific quantitative values are not readily available in the literature.
Ethanol	C <sub>2</sub> H <sub>5</sub> OH	Slightly soluble[1]	Limited solubility is reported.
Acetone	(CH <sub>3</sub> ) <sub>2</sub> CO	Data not available	
Acetonitrile	CH <sub>3</sub> CN	Data not available	
Dimethylformamide (DMF)	(CH <sub>3</sub> ) <sub>2</sub> NCH	Data not available	

## Experimental Protocols

The determination of the solubility of an active pharmaceutical ingredient (API) like **Cefotiam dihydrochloride hydrate** is a fundamental component of its physicochemical characterization. The following section details a generalized experimental protocol based on the widely accepted shake-flask method for determining equilibrium solubility.

## Objective:

To determine the equilibrium solubility of **Cefotiam dihydrochloride hydrate** in a selection of laboratory solvents at a specified temperature.

## Materials:

- **Cefotiam dihydrochloride hydrate** (of known purity)
- Selected solvents (e.g., Water, DMSO, Methanol, Ethanol) of appropriate grade
- Calibrated analytical balance
- Vials or flasks with airtight seals
- Constant temperature shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE or other suitable material)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a calibrated UV-Vis spectrophotometer)
- Volumetric flasks and pipettes
- pH meter (for aqueous solutions)

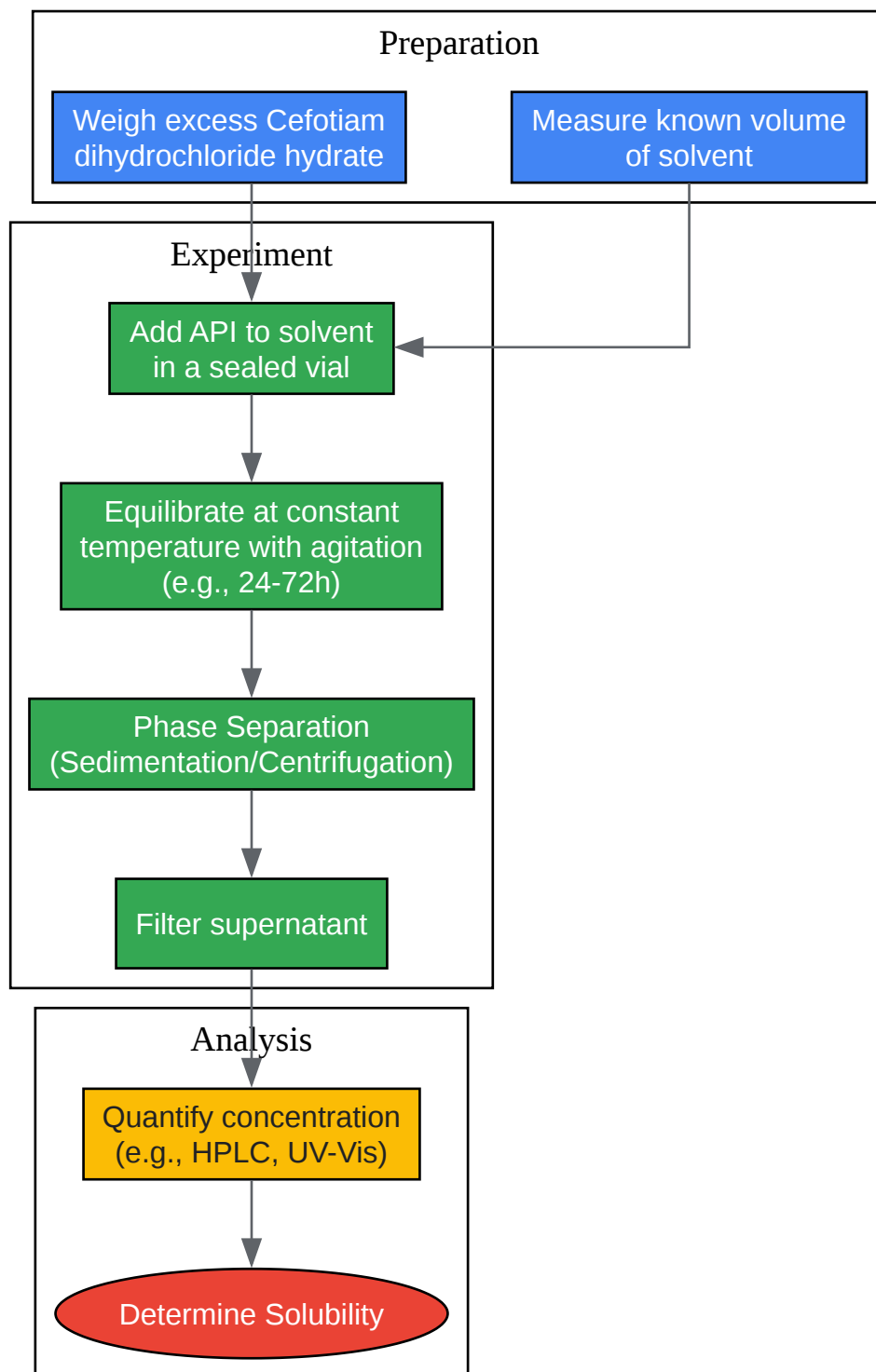
## Methodology:

- **Preparation of Solvent:** Ensure all solvents are of high purity and degassed if necessary, particularly for HPLC analysis. For aqueous solubility, prepare buffered solutions at the desired pH.

- **Sample Preparation:** Add an excess amount of **Cefotiam dihydrochloride hydrate** to a series of vials, each containing a known volume of the respective solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
- **Equilibration:** Seal the vials securely and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
- **Phase Separation:** After the equilibration period, allow the vials to stand undisturbed at the constant temperature to permit the undissolved solid to sediment. Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Discard the initial portion of the filtrate to avoid any potential adsorption onto the filter membrane.
- **Quantification:**
  - **HPLC Analysis:** Prepare a series of calibration standards of **Cefotiam dihydrochloride hydrate** of known concentrations in the respective solvent. Analyze both the standards and the filtered sample solutions by HPLC. The concentration of the dissolved compound in the sample is determined by comparing its peak area to the calibration curve.
  - **UV-Vis Spectrophotometry:** If the compound has a suitable chromophore and the solvent does not interfere, a UV-Vis spectrophotometer can be used. A calibration curve is generated using standards of known concentrations, and the absorbance of the filtered sample is measured to determine its concentration.
- **Data Analysis:** The solubility is expressed as the concentration of **Cefotiam dihydrochloride hydrate** in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

## Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of **Cefotiam dihydrochloride hydrate** using the shake-flask method.



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Caption: Experimental workflow for solubility determination.

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## References

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